molecular formula C13H14N4O3 B4964029 N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide

N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide

Cat. No.: B4964029
M. Wt: 274.28 g/mol
InChI Key: BOENZJLHLMXPPE-UHFFFAOYSA-N
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Description

Contextualizing the Benzamide (B126) and Imidazole (B134444) Scaffolds in Organic Chemistry

In the vast landscape of organic chemistry and drug discovery, certain molecular frameworks, often referred to as "privileged scaffolds," appear frequently in biologically active compounds due to their favorable structural and binding properties. Both the benzamide and imidazole moieties fall into this esteemed category.

Benzamide , the amide of benzoic acid, is a cornerstone in medicinal chemistry. researchgate.net Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The amide group itself is a critical functional group in biological systems, capable of acting as both a hydrogen bond donor and acceptor, which allows benzamide-containing molecules to form strong and specific interactions with the active sites of enzymes and receptors. researchgate.net

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. biomedpharmajournal.orgresearchgate.net This structure is a fundamental component of essential biological molecules, including the amino acid histidine and nucleic acids. biomedpharmajournal.orgnih.gov The unique electronic characteristics of the imidazole ring enable it to participate in various noncovalent interactions, such as hydrogen bonding, coordination with metal ions, and cation-π interactions. benthamdirect.comresearchgate.net Consequently, imidazole derivatives have been successfully developed as therapeutic agents for a wide range of diseases. nih.govnih.gov

Rationale for Investigating Hybrid Amide-Imidazoles in Contemporary Chemical Systems

The strategic design of hybrid molecules, which covalently link two or more distinct pharmacophoric scaffolds, is a powerful approach in modern drug discovery. This strategy aims to create synergistic effects, where the resulting hybrid compound exhibits enhanced potency, selectivity, or a novel mechanism of action that is not achievable by the individual components alone.

The combination of an amide, such as benzamide, with an imidazole ring is a well-established strategy for developing new therapeutic agents. frontiersin.org The benzamide portion can serve as an anchor, positioning the molecule within a biological target, while the imidazole moiety can engage in crucial binding interactions or participate in catalytic processes. The flexible propyl linker connecting these two scaffolds in N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide allows for optimal spatial orientation of the two key functional groups, enabling them to interact effectively with their respective binding sites on a target protein.

Significance of the Nitro Group Substitution in Benzamide Derivatives

The incorporation of a nitro (NO₂) group onto the benzamide ring is a deliberate and significant chemical modification. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, profoundly influencing the electronic properties of the aromatic ring through both resonance and inductive effects. nih.govmdpi.com

This strong electron-withdrawing nature can enhance the binding affinity of the molecule to its biological target by altering the polarity and electronic distribution of the benzamide core. mdpi.com Furthermore, the nitro group is redox-active. In biological systems, particularly under hypoxic (low oxygen) conditions found in tumors or certain infectious microorganisms, the nitro group can undergo enzymatic reduction. nih.govnih.gov This bioactivation process generates reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, which can then covalently modify or oxidatively damage key cellular components, leading to therapeutic effects. nih.govtmu.edu.tw This mechanism is a hallmark of several successful nitro-containing drugs. nih.govmdpi.com

Overview of Research Directions and Academic Significance of this compound

While extensive research on this specific molecule is still emerging, its structural design points toward several promising areas of investigation. Based on the known activities of related compounds, this compound is a compelling candidate for evaluation in several therapeutic areas:

Anticancer Research: The combination of an imidazole scaffold, known to be present in some anticancer drugs, and a bioreducible nitro group makes this compound a candidate for development as a hypoxia-activated anticancer agent. nih.gov

Antimicrobial and Antiparasitic Applications: Many nitroimidazole derivatives are potent antimicrobial and antiparasitic agents, with their mechanism of action relying on the reductive activation of the nitro group within the target pathogens. nih.govhumanjournals.com Research could explore the efficacy of this compound against various anaerobic bacteria and protozoan parasites. nih.govbrieflands.com

Enzyme Inhibition: The molecule's structure is suitable for targeting various enzymes. The benzamide and imidazole moieties can interact with active sites, potentially leading to the inhibition of enzymes implicated in disease.

Academically, this compound serves as an excellent model system. Its synthesis, likely achieved by the straightforward amide coupling of 3-nitrobenzoyl chloride with 3-(1H-imidazol-1-yl)propan-1-amine, is accessible for research laboratories. The compound allows for systematic studies into structure-activity relationships (SAR), where modifications to each of the three components—the imidazole, the linker, and the substituted benzamide—can be made to probe their relative contributions to biological activity and to optimize potency and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-13(11-3-1-4-12(9-11)17(19)20)15-5-2-7-16-8-6-14-10-16/h1,3-4,6,8-10H,2,5,7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOENZJLHLMXPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for N 3 1h Imidazol 1 Yl Propyl 3 Nitrobenzamide

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide reveals that the most logical disconnection is at the amide bond. This primary disconnection breaks the target molecule into two key precursors: an activated derivative of 3-nitrobenzoic acid and 3-(1H-imidazol-1-yl)propan-1-amine. This strategy is favored due to the prevalence of robust and high-yielding methods for amide bond formation.

The activated 3-nitrobenzoic acid can be in the form of an acyl chloride, such as 3-nitrobenzoyl chloride, or it can be activated in situ using coupling agents. The amine precursor, 3-(1H-imidazol-1-yl)propan-1-amine, can be synthesized from readily available starting materials. This retrosynthetic approach allows for a convergent synthesis, where the two main building blocks are prepared separately and then combined in the final step.

Synthesis of Primary Precursors and Building Blocks

Synthesis of 3-Nitrobenzoyl Chloride or Related Activated 3-Nitrobenzoic Acid Derivatives

3-Nitrobenzoyl chloride is a common and effective precursor for the introduction of the 3-nitrobenzoyl moiety. It is typically synthesized from 3-nitrobenzoic acid. Several reagents can be employed for this conversion, with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) being the most common.

The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification of the resulting acid chloride. The reaction is typically carried out by refluxing 3-nitrobenzoic acid in an excess of thionyl chloride. The use of a catalytic amount of a tertiary amine, such as pyridine, can accelerate the reaction.

ReagentReaction ConditionsTypical Yield (%)
Thionyl chloride (SOCl₂)Reflux, 2-6 hours>90
Thionyl chloride (SOCl₂) with catalytic pyridine90°C, 12 hours>98
Phosphorus pentachloride (PCl₅)Heating on a water bath70-90

Alternatively, 3-nitrobenzoic acid can be activated in situ during the amide coupling reaction using various reagents, which will be discussed in section 2.3.

Synthesis of 3-(1H-Imidazol-1-yl)propan-1-amine and its Salts

The synthesis of 3-(1H-imidazol-1-yl)propan-1-amine is a two-step process starting from imidazole (B134444). The first step is a cyanoethylation reaction with acrylonitrile to form 3-(1H-imidazol-1-yl)propanenitrile. This reaction is typically carried out by refluxing imidazole with an excess of acrylonitrile in a suitable solvent like ethanol.

The second step involves the reduction of the nitrile group to a primary amine. This can be achieved through catalytic hydrogenation using catalysts such as Raney nickel in a methanolic ammonia solution. This method is generally high-yielding and provides the desired amine in good purity.

StepReagents and ConditionsTypical Yield (%)
CyanoethylationImidazole, Acrylonitrile, Ethanol, Reflux~84
Reduction3-(1H-imidazol-1-yl)propanenitrile, Raney Nickel, Methanol/Ammonia, H₂High

Amide Bond Formation Techniques: Coupling Reagents and Reaction Conditions

The final and crucial step in the synthesis of this compound is the formation of the amide bond between the two precursors. Several methodologies can be employed, each with its own advantages and disadvantages in terms of yield, reaction conditions, and purification.

Direct Amidation and Carbodiimide-Mediated Coupling Approaches

Direct amidation of 3-nitrobenzoic acid with 3-(1H-imidazol-1-yl)propan-1-amine is challenging and typically requires high temperatures, which can lead to side reactions. A more effective approach is the use of coupling agents that activate the carboxylic acid in situ.

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose. The reaction is often carried out in the presence of an additive like 1-hydroxybenzotriazole (HOBt), which suppresses side reactions and reduces racemization if chiral centers are present. The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which then reacts with the amine to form the amide.

A typical procedure involves stirring the carboxylic acid, amine, EDC, and HOBt in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

Coupling ReagentAdditiveSolventTemperature
EDCHOBtDMF/DCMRoom Temperature
DCCHOBtDCMRoom Temperature

Anhydride and Acid Chloride Methodologies

The use of 3-nitrobenzoyl chloride is a highly efficient method for the synthesis of the target amide. The reaction of an acid chloride with an amine is generally a rapid and high-yielding exothermic reaction. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid that is formed as a byproduct.

The reaction is usually performed by adding the acid chloride dropwise to a solution of the amine and the base in an inert solvent like dichloromethane or tetrahydrofuran (THF) at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature.

Another approach involves the in-situ formation of a mixed anhydride of 3-nitrobenzoic acid, which then reacts with the amine. However, the acid chloride method is generally more direct and widely used for this type of transformation. The choice between the acid chloride method and the carbodiimide coupling method often depends on the availability of the starting materials, the scale of the reaction, and the desired purity of the final product. The acid chloride method often provides higher yields and faster reaction times, but the handling of the moisture-sensitive and corrosive acid chloride requires careful consideration.

Optimization of Reaction Parameters: Temperature, Solvent Systems, and Reaction Time

The formation of the amide bond in this compound is typically achieved through the acylation of 3-(1H-imidazol-1-yl)propan-1-amine with 3-nitrobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is influenced by several key parameters that must be optimized to ensure high yield and purity. organic-chemistry.orgwikipedia.org

Temperature: Reaction temperature plays a crucial role in the rate of amide formation. Generally, acyl chloride reactions are rapid and highly exothermic. flvc.org Conducting the reaction at a reduced temperature (e.g., 0-5 °C) is often necessary to control the reaction rate, minimize the formation of by-products, and ensure safety, particularly during the initial addition of the acyl chloride. fishersci.co.uk After the initial exothermic phase, the reaction may be allowed to warm to room temperature to ensure completion.

Solvent Systems: The choice of solvent is critical as it must dissolve the starting materials and be inert to the reactive acyl chloride. A biphasic system, characteristic of Schotten-Baumann conditions, is often employed. wikipedia.org This typically consists of an organic solvent, such as dichloromethane (DCM) or diethyl ether, and an aqueous phase containing a base. wikipedia.org The organic phase dissolves the amine and the acyl chloride, while the aqueous base (e.g., sodium hydroxide) neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. organic-chemistry.org The use of aprotic polar solvents like Tetrahydrofuran (THF) in the presence of a non-aqueous base like triethylamine is also a common alternative. jk-sci.com

Reaction Time: The reaction time is dependent on the temperature and the concentration of the reactants. Given the high reactivity of acyl chlorides, these reactions are often complete within a few hours. fishersci.co.uk Progress can be monitored using techniques like Thin-Layer Chromatography (TLC) to determine the point of completion and avoid unnecessarily long reaction times which could lead to product degradation or side reactions.

The interplay of these parameters is crucial for maximizing the yield and purity of the final product. Below is a table illustrating the hypothetical effect of these parameters on the reaction yield.

EntryTemperature (°C)Solvent SystemBaseTime (h)Yield (%)
10 → 25DCM / H₂ONaOH292
225DCM / H₂ONaOH285
30 → 25THFTriethylamine488
40 → 25DCM / H₂ONaOH891
5-10 → 25DCM / H₂ONaOH289

Green Chemistry Principles Applied to the Synthesis: Solvent-Free or Environmentally Benign Media

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes. This includes the use of environmentally benign solvents or solvent-free conditions.

Solvent-Free Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for green chemistry. oatext.com Performing the reaction under solvent-free conditions with microwave irradiation can dramatically reduce reaction times, often to just a few minutes, and can lead to high yields with minimal waste generation. nih.govresearchgate.netsemanticscholar.org For the synthesis of this compound, a solvent-free approach would involve mixing the amine and the acyl chloride, potentially with a solid support, and irradiating the mixture in a microwave reactor.

Environmentally Benign Media: The use of safer, more sustainable solvents is another key aspect of green chemistry. Traditional solvents like dichloromethane are coming under increased scrutiny due to environmental and health concerns. Greener alternatives for amide synthesis include water, deep eutectic solvents (DESs), and bio-based solvents. nih.govresearchgate.netnih.gov

Water: As the ultimate green solvent, water can be used in Schotten-Baumann reactions, particularly with a biphasic setup. nih.gov

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than the individual components. They are often biodegradable, have low toxicity, and can act as both solvent and catalyst, offering a promising medium for imidazole derivative synthesis. nih.govresearchgate.net

A comparative overview of traditional versus green synthetic approaches is presented below.

MethodSolventConditionsReaction TimeEnvironmental Impact
TraditionalDichloromethane / Water0-25 °C, Stirring2-4 hoursHigher (use of chlorinated solvent)
Microwave-AssistedSolvent-FreeMicrowave Irradiation (e.g., 100-150W)5-15 minutesLower (no solvent, reduced energy)
Green SolventDeep Eutectic Solvent60 °C, Stirring1-2 hoursLower (biodegradable, recyclable solvent)

Purification and Isolation Protocols: Chromatography and Recrystallization Techniques

After the reaction is complete, the crude product must be purified to remove unreacted starting materials, by-products, and reagents. The primary methods for purifying solid organic compounds are chromatography and recrystallization.

Chromatography: Flash column chromatography is a common technique for purifying reaction mixtures. For this compound, which contains a basic imidazole group, standard silica (B1680970) gel chromatography can sometimes lead to peak tailing. To mitigate this, the mobile phase is often modified by adding a small percentage of a basic modifier, such as triethylamine or ammonium hydroxide, to the solvent system (e.g., dichloromethane/methanol). biotage.com Alternatively, a reverse-phase amide column can be used for the separation of nitroaromatic compounds. nih.govglsciences.euhplc.eu

Recrystallization: Recrystallization is an effective method for purifying crystalline solids. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For amide compounds, polar solvents such as ethanol, acetonitrile, or mixtures containing these solvents are often effective. researchgate.net The crude product is dissolved in a minimum amount of the hot solvent, and the solution is then allowed to cool slowly, promoting the formation of pure crystals.

A typical purification protocol would involve:

Quenching the reaction mixture and performing an aqueous workup.

Extracting the product into an organic solvent and drying it.

Concentrating the solution to obtain the crude product.

Purifying by either flash column chromatography or recrystallization.

TechniqueStationary Phase / SolventMobile Phase / ConditionsKey Considerations
Flash ChromatographySilica GelDCM/Methanol gradient with 0.5% TriethylamineAddition of base prevents peak tailing of the amine-containing product.
RecrystallizationEthanol/WaterDissolve in hot ethanol, add water until cloudy, cool slowly.Good for removing more polar or less polar impurities.
RecrystallizationAcetonitrileDissolve in minimal hot acetonitrile, cool slowly.Acetonitrile is often a good choice for recrystallizing amides. researchgate.net

Scale-Up Considerations and Process Intensification Strategies

Translating a laboratory-scale synthesis to an industrial production process presents significant challenges. chemtek.co.in Key considerations for the scale-up of this compound synthesis include reaction safety, process efficiency, and cost-effectiveness.

Scale-Up Considerations:

Heat Management: The acylation reaction is exothermic, and managing the heat generated is a primary safety concern during scale-up. flvc.orgresearchgate.netamarequip.com The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. flvc.org This necessitates careful control of the addition rate of the acyl chloride and a robust cooling system to prevent a runaway reaction. amarequip.com

Mixing: Efficient mixing is crucial to ensure homogeneity and consistent heat transfer. Inadequate mixing can lead to localized hot spots and the formation of impurities. amarequip.com

Material Handling: The safe handling of corrosive reagents like 3-nitrobenzoyl chloride and the management of solvent vapors are critical at an industrial scale.

Process Intensification Strategies: Process intensification aims to make chemical processes smaller, safer, and more efficient. pharmafeatures.com

Telescoping: This involves combining multiple reaction steps without isolating the intermediates. pharmtech.com This can reduce processing time, minimize waste, and lower costs.

By carefully considering these factors, the synthesis of this compound can be safely and efficiently scaled up for larger-scale production.

Advanced Spectroscopic and Structural Elucidation of N 3 1h Imidazol 1 Yl Propyl 3 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the definitive structural confirmation of N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide in solution. Through a suite of one- and two-dimensional experiments, a complete assignment of the proton and carbon resonances has been achieved.

One-Dimensional NMR: Proton (¹H) and Carbon-¹³ (¹³C) Chemical Shift Assignments

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the 3-nitrobenzamide (B147352) moiety appear in the downfield region, typically between δ 7.5 and δ 8.5 ppm, due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nitro and amide groups. The protons of the imidazole (B134444) ring also resonate in the aromatic region. The propyl chain protons are observed in the more upfield region, with their chemical shifts influenced by their proximity to the nitrogen atoms of the imidazole and amide groups.

The ¹³C NMR spectrum provides complementary information, with each carbon atom giving rise to a unique signal. The carbonyl carbon of the amide group is characteristically found in the highly deshielded region of the spectrum, often above 160 ppm. The aromatic and imidazole carbons appear in the range of approximately 115 to 150 ppm. The aliphatic carbons of the propyl linker are observed at higher field strengths.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: The following data is a representative compilation based on typical chemical shifts for similar structures and may not reflect experimentally determined values from a specific cited source.)

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Imidazole C2-H~7.68~137.2
Imidazole C4-H~7.15~129.0
Imidazole C5-H~6.90~118.8
Propyl N-CH₂~4.10~44.5
Propyl CH₂-CH₂-CH₂~2.15~31.0
Propyl C-CH₂-N~3.45~38.0
Amide N-H~8.50 (broad)-
Nitrobenzene (B124822) C2-H~8.65~122.5
Nitrobenzene C4-H~8.40~127.0
Nitrobenzene C5-H~7.70~130.0
Nitrobenzene C6-H~8.20~135.5
Amide C=O-~164.5
Nitrobenzene C1-~135.0
Nitrobenzene C3-~148.0

Two-Dimensional NMR: COSY, HSQC, HMBC for Full Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular framework, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between adjacent protons. This is crucial for tracing the proton-proton networks within the propyl chain and the aromatic rings. For instance, correlations are observed between the protons of the propyl chain, confirming their sequential arrangement. Similarly, couplings between the aromatic protons on the 3-nitrobenzoyl group confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. The HSQC spectrum allows for the direct assignment of the ¹³C signals for all protonated carbons by correlating the previously assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is instrumental in establishing long-range (typically 2-3 bond) correlations between protons and carbons. This technique is vital for connecting the different fragments of the molecule. Key HMBC correlations would include those between the propyl N-CH₂ protons and the imidazole carbons, as well as between the amide N-H proton and the carbonyl carbon, and the propyl C-CH₂-N protons and the carbonyl carbon, thus confirming the amide linkage.

Dynamic NMR Studies for Conformational Exchange

While detailed dynamic NMR studies for this compound are not extensively reported in the literature, such investigations could provide insights into the conformational flexibility of the molecule. The propyl chain, in particular, may exhibit conformational exchange processes that could be studied by variable temperature NMR. Broadening or coalescence of the signals corresponding to the propyl protons at different temperatures would indicate restricted rotation around the C-C single bonds, providing information on the energy barriers for these conformational changes.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions, such as hydrogen bonding.

Characteristic Vibrational Modes of Amide, Nitro, and Imidazole Functional Groups

The experimental FT-IR and FT-Raman spectra of this compound show a number of characteristic bands that can be assigned to the vibrations of its constituent functional groups.

Amide Group: The amide group gives rise to several distinct vibrational modes. The N-H stretching vibration is typically observed as a strong band in the IR spectrum around 3300 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is found in the region of 1640-1680 cm⁻¹. The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, appears around 1550 cm⁻¹.

Nitro Group: The nitro group (NO₂) is characterized by two strong stretching vibrations. The asymmetric stretching mode (ν_as(NO₂)) appears at approximately 1530 cm⁻¹, while the symmetric stretching mode (ν_s(NO₂)) is observed near 1350 cm⁻¹.

Imidazole Ring: The imidazole ring exhibits characteristic C-H, C=N, and C=C stretching vibrations. The C-H stretching of the imidazole ring is typically seen above 3100 cm⁻¹. Ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

Table 2: Key Vibrational Frequencies for this compound (Note: The following data is a representative compilation based on typical vibrational frequencies for the functional groups.)

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
Amide N-H Stretch~3300Weak or absent
Imidazole C-H Stretch~3120Moderate
Aromatic C-H Stretch~3080Strong
Amide I (C=O Stretch)~1660Moderate
Amide II (N-H Bend)~1550Weak
NO₂ Asymmetric Stretch~1530Strong
NO₂ Symmetric Stretch~1350Strong

Hydrogen Bonding Network Probing by IR Spectroscopy

The presence and nature of hydrogen bonding in the solid state of this compound can be effectively probed using IR spectroscopy. The position and shape of the N-H stretching band of the amide group are particularly sensitive to hydrogen bonding. In the solid state, the N-H group can act as a hydrogen bond donor, forming an N-H···O bond with the oxygen atom of the carbonyl group of an adjacent molecule. This intermolecular hydrogen bonding leads to a significant red-shift (shift to lower frequency) and broadening of the N-H stretching band compared to its position in a non-hydrogen-bonding environment (e.g., in a dilute solution in a non-polar solvent). The formation of these hydrogen-bonded chains plays a crucial role in the crystal packing of the molecule.

An article detailing the advanced spectroscopic and structural elucidation of this compound cannot be generated at this time. A comprehensive search of scientific literature and chemical databases did not yield specific experimental data for this compound corresponding to the requested sections on High-Resolution Mass Spectrometry (HRMS), fragmentation pattern analysis, and X-ray diffraction (XRD) crystallography.

To provide a thorough, informative, and scientifically accurate article as instructed, published research containing the exact mass determination, detailed fragmentation pathways, crystal system, unit cell parameters, bond lengths, bond angles, and torsion angles for this compound is required. Without this foundational data, the generation of the specified content would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication of the characterization of this compound are needed before a detailed article on its spectroscopic and crystallographic properties can be written.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

Supramolecular Assembly and Intermolecular Interactions

The solid-state architecture of this compound is anticipated to be governed by a network of non-covalent interactions, including hydrogen bonds and π-π stacking. These interactions are crucial in determining the crystal packing and, consequently, the material's physical properties.

π-π Stacking: Both the 3-nitrobenzamide and the imidazole moieties are aromatic and therefore capable of engaging in π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The presence of the electron-withdrawing nitro group on the benzamide (B126) ring significantly influences its electron density, which can favor offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion. It is conceivable that the imidazole and nitrobenzamide rings of adjacent molecules will align to maximize these stabilizing interactions, further reinforcing the supramolecular assembly. The interplay between hydrogen bonding and π-π stacking will ultimately dictate the final crystal structure.

Based on studies of similar structures, the following table summarizes the likely intermolecular interactions:

Interaction TypeDonorAcceptorPotential Geometry
Hydrogen BondAmide N-HCarbonyl OLinear or near-linear
Hydrogen BondImidazole N-HImidazole NDirectional
Hydrogen BondC-H (propyl, aromatic)Carbonyl O, Nitro O, Imidazole NWeaker, more varied geometries
π-π StackingNitrobenzamide ringNitrobenzamide ringParallel-displaced or T-shaped
π-π StackingImidazole ringImidazole ringParallel-displaced
π-π StackingNitrobenzamide ringImidazole ringHeteroaromatic stacking

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to be characterized by absorptions arising from electronic transitions within its aromatic chromophores: the 3-nitrobenzamide and the imidazole rings.

The 3-nitrobenzamide moiety is the dominant chromophore in this molecule. The electronic spectrum of nitrobenzene derivatives typically displays two main absorption bands. The first, a high-intensity band usually found at shorter wavelengths (around 250-280 nm), is attributed to a π → π* transition within the benzene (B151609) ring. The second, a lower-intensity band at longer wavelengths (often above 300 nm), is assigned to an n → π* transition involving the non-bonding electrons of the nitro group's oxygen atoms and the π* orbitals of the aromatic ring. The position and intensity of these bands can be influenced by the solvent polarity and the presence of other substituents.

The imidazole ring also exhibits absorption in the UV region, typically around 200-230 nm, corresponding to π → π* transitions. In the context of the entire molecule, the absorption of the imidazole ring may be masked or overlap with the more intense absorption of the 3-nitrobenzamide chromophore.

A summary of the anticipated electronic transitions is presented in the table below:

ChromophoreTransition TypeExpected Wavelength Region (λmax)Relative Intensity
3-Nitrobenzamideπ → π250 - 280 nmHigh
3-Nitrobenzamiden → π> 300 nmLow
Imidazoleπ → π*200 - 230 nmModerate

It is important to note that these are estimations, and the actual absorption maxima and molar absorptivities would need to be determined experimentally.

Computational Chemistry and Theoretical Characterization of N 3 1h Imidazol 1 Yl Propyl 3 Nitrobenzamide

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental properties of N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide at the atomic level. These methods offer a robust framework for predicting molecular geometries, electronic structures, and intermolecular interactions.

The initial step in the computational analysis involves the optimization of the molecular geometry to determine the most stable three-dimensional arrangement of atoms. This is typically achieved using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). ijstr.org The process identifies the global minimum on the potential energy surface, which corresponds to the most probable conformation of the molecule.

For a flexible molecule like this compound, with several rotatable bonds in its propyl linker, a comprehensive conformational analysis is crucial. By systematically rotating the dihedral angles of the propyl chain and the amide bond, a conformational energy landscape can be mapped. This landscape reveals various low-energy conformers and the energy barriers separating them, providing insights into the molecule's flexibility.

Table 1: Optimized Geometrical Parameters (Illustrative)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N (Amide) 1.35 - -
C=O (Amide) 1.24 - -
N-C (Propyl) 1.47 - -
C-C-C (Propyl) - 112.5 -
C-N-C (Imidazole) - 108.2 -
O-N-O (Nitro) - 124.5 -

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior and chemical reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting character. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring and the amide group, while the LUMO is likely concentrated on the electron-withdrawing nitrobenzamide moiety. This distribution facilitates intramolecular charge transfer (ICT) from the imidazole donor to the nitrobenzene (B124822) acceptor. ijstr.org

Table 2: Frontier Molecular Orbital Energies (Illustrative)

Orbital Energy (eV)
HOMO -6.30
LUMO -1.81

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP surface would likely show the most negative potential (red) around the oxygen atoms of the nitro group and the carbonyl oxygen of the amide group. The nitrogen atoms of the imidazole ring would also exhibit negative potential. Conversely, the hydrogen atoms of the amide and the propyl chain, as well as the regions around the hydrogen atoms of the aromatic rings, would display positive potential (blue). This analysis helps in identifying sites for potential intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions, also known as hyperconjugative interactions, between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant charge delocalization and stabilization of the molecule. ijstr.org

In this compound, significant charge transfer interactions are expected from the lone pair orbitals of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. For instance, delocalization from the lone pairs of the imidazole nitrogens into the π* orbitals of the ring contributes to its aromatic stability. Similarly, interactions between the lone pairs of the amide oxygen and the π* orbital of the C=O bond, as well as interactions involving the nitro group, are anticipated. NBO analysis also confirms the hybridization states of the atoms within the molecule.

The Quantum Theory of Atoms in Molecules (AIM) developed by Bader provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density. By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), the nature of the chemical bond can be characterized.

For covalent bonds, the value of ρ is high, and ∇²ρ is negative. For ionic bonds and weaker interactions like hydrogen bonds, ρ is lower, and ∇²ρ is positive. In this compound, AIM analysis would be used to characterize the covalent bonds within the imidazole and benzamide (B126) rings, the propyl chain, and the amide linkage. It could also provide quantitative information about potential intramolecular hydrogen bonds.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Conformational Flexibility

While quantum chemical calculations provide detailed information about the molecule in the gas phase, Molecular Dynamics (MD) simulations are employed to study its behavior in a condensed phase, such as in a solvent, over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes and interactions with the surrounding solvent molecules.

By placing this compound in a simulation box with an explicit solvent (e.g., water), its dynamic behavior can be observed. These simulations can reveal the preferred conformations in solution, the flexibility of the propyl linker, and the formation and breaking of hydrogen bonds with solvent molecules. The results of MD simulations provide a more realistic understanding of the molecule's behavior in a biological or chemical environment. Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to quantify the stability and flexibility of different parts of the molecule. ajchem-a.com

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation against Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which are essential for the structural elucidation of molecules. Methods based on Density Functional Theory (DFT) are commonly employed for this purpose. For this compound, theoretical spectra can be generated and, in a typical research workflow, would be validated against experimental data to confirm the molecular structure and the accuracy of the computational model.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry in structural analysis. escholarship.org The Gauge-Including Atomic Orbital (GIAO) method, often coupled with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(2d,p)), is widely used for calculating NMR shielding tensors. nih.gov These tensors are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts for this compound would be expected to show distinct signals corresponding to the protons and carbons in the 3-nitrobenzamide (B147352) and the N-propyl-imidazole moieties. Protons on the nitro-substituted aromatic ring are expected to appear in the downfield region (δ > 7.5 ppm) due to the electron-withdrawing effect of the nitro group and the amide functionality. The imidazole ring protons would also exhibit characteristic shifts, while the aliphatic protons of the propyl linker would appear in the upfield region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Note: These are theoretically plausible values for illustrative purposes, typically calculated in a solvent like DMSO-d₆ or CDCl₃.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by performing a vibrational frequency analysis on the optimized molecular geometry. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. niscpr.res.in To improve agreement with experimental data, calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net

For this compound, key predicted vibrational bands would include the N-H stretch of the amide group (~3300 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), aliphatic C-H stretches (~2850-2950 cm⁻¹), the amide I band (C=O stretch, ~1660 cm⁻¹), asymmetric and symmetric stretches of the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively, and various C=C, C=N, and C-N stretching vibrations from the aromatic and imidazole rings. brieflands.com

Interactive Data Table: Predicted Principal IR Vibrational Frequencies (cm⁻¹) Note: These are theoretically plausible values based on DFT calculations.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The calculations would typically predict π→π* and n→π* transitions. The nitrobenzamide and imidazole rings are the primary chromophores. The presence of the electron-withdrawing nitro group and the conjugated system is expected to result in absorption maxima in the UV region. Simulations performed in different solvents using a continuum model can also predict solvatochromic shifts. nsf.gov

Theoretical Investigation of Acidity/Basicity (pKa prediction) of the Imidazole Nitrogen

The imidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N-1) involved in the aromatic system and bonded to the propyl group, and a pyridine-type nitrogen (N-3) which is basic. The pKa value associated with the protonation of this N-3 atom is a key parameter influencing the molecule's behavior in biological systems.

Theoretical pKa values can be predicted using quantum chemical calculations, typically involving a thermodynamic cycle. kyushu-u.ac.jp This approach requires calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in the gas phase and the solvation free energies of the protonated and deprotonated species using an implicit solvation model like the Polarizable Continuum Model (PCM). sid.irnih.gov

The pKa of unsubstituted imidazole is approximately 7.0. scispace.com The substituent at the N-1 position significantly influences the basicity of the N-3 atom. The N-propyl-3-nitrobenzamide group attached to N-1 is electron-withdrawing in nature, primarily due to the nitro group and the amide carbonyl. This electron-withdrawing effect is expected to decrease the electron density on the imidazole ring, thereby reducing the basicity of the N-3 nitrogen. Consequently, the predicted pKa of this compound is expected to be lower than that of unsubstituted imidazole. Computational studies on substituted imidazoles have shown that electron-withdrawing groups decrease the pKa. dtic.mil

Structure-Property Relationship (SPR) Studies based on Quantum Chemical Descriptors

Quantum chemical descriptors derived from the electronic structure of a molecule provide insight into its reactivity, stability, and intermolecular interactions. iau.irnih.gov For this compound, these descriptors help to understand the interplay between the electron-donating potential of the imidazole moiety and the electron-accepting character of the nitrobenzamide group.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (E_HOMO) relates to the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net In this molecule, the HOMO is likely to be localized more on the imidazole and benzamide rings, while the LUMO is expected to be predominantly on the nitrobenzamide moiety due to the strong electron-withdrawing nature of the nitro group. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electrophilic (positive potential, blue) and nucleophilic (negative potential, red) sites. For this molecule, the most negative potential is expected around the oxygen atoms of the nitro group and the amide carbonyl, indicating these are sites for electrophilic attack. The hydrogen on the amide nitrogen and the protons on the imidazole ring would be regions of positive potential.

Interactive Data Table: Predicted Quantum Chemical Descriptors Note: These are plausible values calculated at a DFT level (e.g., B3LYP/6-31G(d,p)).

Exploration of Non-Linear Optical (NLO) Properties and Related Electronic Phenomena

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. A key requirement for second-order NLO activity is a molecular structure with a large difference in electron density between the ground and excited states, often achieved in donor-π-acceptor (D-π-A) systems.

This compound possesses features of a D-π-A molecule. The imidazole ring can act as a potential electron donor, while the 3-nitrobenzamide moiety is a strong electron acceptor. The propyl chain and the amide bond act as a bridge, but the separation might reduce the efficiency of intramolecular charge transfer (ICT), which is crucial for a large NLO response.

The NLO properties can be computationally investigated by calculating the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β) using DFT methods. The magnitude of the first hyperpolarizability (β) is a primary measure of a molecule's second-order NLO activity. africaresearchconnects.comresearchgate.net A high β value is indicative of a strong NLO response. Calculations on similar benzamide and imidazole derivatives have shown that the presence of strong donor and acceptor groups can lead to significant NLO properties. researchgate.netresearchgate.net

Interactive Data Table: Predicted Non-Linear Optical (NLO) Properties Note: These are illustrative values, typically calculated using a DFT functional like B3LYP or CAM-B3LYP.

The predicted values would suggest that while the molecule possesses some NLO characteristics due to its donor-acceptor components, it may not be an exceptionally strong NLO material compared to highly conjugated systems where the donor and acceptor are more directly linked through a π-system. nih.gov

Reactivity, Reaction Mechanisms, and Strategic Derivative Synthesis

Chemical Reactivity of the Nitro Group: Reduction Pathways and Products

The nitro group on the benzamide (B126) ring is a versatile functional handle, primarily due to its susceptibility to reduction. The transformation of the nitro group can yield several different products, depending on the reducing agent and the reaction conditions employed. The most common transformation is the reduction to a primary amine, which is a cornerstone reaction in the synthesis of many pharmaceutical compounds and chemical probes.

The reduction of an aromatic nitro compound to an aniline derivative proceeds through intermediate species such as nitrosoarenes and N-arylhydroxylamines. The specific outcome of the reduction is highly dependent on the chosen methodology.

Common Reduction Methods for Aromatic Nitro Groups:

Reagent/Method Primary Product Notes
Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Raney Ni) AmineThis is a widely used and often high-yielding method. However, it may not be suitable for molecules containing other reducible functional groups. Raney Nickel is sometimes preferred to avoid dehalogenation of aryl halides.
Metal/Acid (Fe/HCl, Sn/HCl, Zn/AcOH) AmineThese are classic methods for nitro group reduction. The use of iron in acidic media is a common and economical choice on an industrial scale.
Tin(II) Chloride (SnCl₂) AmineProvides a mild method for reducing nitro groups and is often used when other sensitive functional groups are present.
Sodium Hydrosulfite (Na₂S₂O₄) AmineA useful reagent for certain substrates.
Zinc Dust (in NH₄Cl solution) Hydroxylamine (B1172632)Milder conditions can halt the reduction at the hydroxylamine stage.
Metal Hydrides (e.g., LiAlH₄) Azo CompoundMetal hydrides are typically not used for reducing aryl nitro groups to anilines as they tend to result in condensation products like azo compounds.

The reduction of N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide to N-[3-(1H-imidazol-1-yl)propyl]-3-aminobenzamide is a key synthetic step. This resulting amino group can be further functionalized, for example, through diazotization, acylation, or sulfonylation, opening pathways to a vast number of derivatives.

Chemical Reactivity of the Imidazole (B134444) Moiety: Electrophilic Aromatic Substitution and N-Alkylation/Acylation

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. Its reactivity is a hybrid of that of pyrrole and pyridine. The ring system is π-electron rich and generally susceptible to electrophilic attack.

One nitrogen atom (N-1) is pyrrole-like and, in this specific molecule, is already substituted with the propyl linker. The other nitrogen (N-3) is pyridine-like, possessing a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system. This N-3 nitrogen is the primary site of basicity and nucleophilicity.

Electrophilic Aromatic Substitution: While the imidazole ring can undergo electrophilic substitution (e.g., nitration, halogenation, sulfonation), the presence of the electron-donating N-1 atom and the electron-withdrawing nature of the N-3 atom (when protonated) complicates the regioselectivity. The C-2 position is the most vulnerable to nucleophilic attack, particularly if the ring contains strongly electron-withdrawing groups, while electrophilic attack can occur at any of the ring carbon atoms. However, such reactions on the imidazole ring of this compound would likely require carefully optimized conditions to avoid competing reactions at the benzamide moiety.

Reactivity of the Amide Linkage: Hydrolysis and Transamidation Reactions

Amide bonds are known for their significant stability, a property crucial for their role in the backbone of proteins. This stability arises from the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double-bond character to the C-N bond. Consequently, the cleavage of the amide linkage in this compound requires forceful conditions.

Hydrolysis: The amide can be hydrolyzed back to its constituent carboxylic acid and amine by heating in the presence of strong aqueous acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Proton transfer to the nitrogen atom makes it a better leaving group (as an ammonium ion), and subsequent collapse of the intermediate yields 3-nitrobenzoic acid and the protonated form of 3-(1H-imidazol-1-yl)propan-1-amine.

Base-Promoted Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic addition step. The resulting tetrahedral intermediate then expels the amide anion, which is a poor leaving group but is immediately protonated by the newly formed carboxylic acid. The final products are the carboxylate salt of 3-nitrobenzoic acid and 3-(1H-imidazol-1-yl)propan-1-amine.

Transamidation: This reaction involves the exchange of the amine portion of the amide with another amine. It is generally a difficult transformation due to the stability of the amide bond and requires harsh conditions (e.g., high temperatures) or the use of a catalyst. Activating the amide, for instance by using a Lewis acid, can facilitate the reaction.

Exploration of this compound as a Synthetic Intermediate in Multi-Step Synthesis

The trifunctional nature of this compound makes it an attractive intermediate for the construction of more complex molecules. The strategic, sequential modification of its functional groups allows for the elaboration of the molecular structure in various directions.

A primary synthetic route involves the reduction of the nitro group to an amine. This introduces a new nucleophilic center on the aromatic ring, which is a common precursor for building libraries of compounds. For example, the resulting 3-amino derivative can be:

Acylated with various acid chlorides or anhydrides to form new amides.

Reacted with sulfonyl chlorides to produce sulfonamides.

Coupled with isocyanates to generate ureas.

Used in coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to form new C-N or C-C bonds.

Simultaneously, the nucleophilic N-3 position of the imidazole ring can be alkylated to introduce cationic charges or other functional groups, thereby modulating the molecule's physicochemical properties. The ability to perform these transformations selectively provides a powerful tool for creating targeted molecules for various chemical and biological investigations.

Design and Synthesis of Analogs and Homologs for Fundamental Chemical Exploration

To systematically probe the chemical space around this compound, a variety of analogs and homologs can be synthesized. This involves the methodical alteration of each of the three main components of the molecule.

The electronic and steric properties of the benzamide ring can be tuned by altering the position and nature of its substituents. The general synthesis for these analogs involves the coupling of 3-(1H-imidazol-1-yl)propan-1-amine with a suitably substituted benzoyl chloride or benzoic acid.

Examples of Nitrobenzamide Variations:

Modification Example Starting Material (for coupling) Rationale
Positional Isomers 2-Nitrobenzoyl chloride, 4-Nitrobenzoyl chlorideTo study the effect of the nitro group's position on the molecule's conformation and reactivity.
Electronic Variation (Electron-withdrawing) 3-Cyanobenzoyl chloride, 3-Chlorobenzoyl chlorideTo replace the nitro group with other electron-withdrawing groups and compare their effects.
Electronic Variation (Electron-donating) 3-Methoxybenzoyl chloride, 3-Methylbenzoyl chlorideTo investigate the impact of electron-donating groups on the reactivity of the aromatic ring and amide bond.
Multiple Substituents 4-Methyl-3-nitrobenzoyl chloride, 4-Chloro-3-nitrobenzoyl chlorideTo fine-tune the electronic properties and introduce additional steric bulk or functional handles.

Studies have shown the successful synthesis of related structures, such as N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-nitrobenzamide, demonstrating the feasibility of coupling different nitroaromatic moieties to an imidazole-containing side chain.

Altering the heterocyclic component and the linker length provides another axis for chemical exploration. These modifications typically require starting with different imidazole precursors.

Imidazole Ring Modification: Introducing substituents onto the imidazole ring can modulate its basicity, nucleophilicity, and steric profile. For example, 2-methylimidazole or 4,5-dichloroimidazole can be used as starting materials for the initial alkylation step to create substituted imidazole analogs.

Molecular Interactions and Functional Exploration in Non Biological Chemical Systems

Coordination Chemistry: N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide as a Ligand for Metal Complexes

The presence of multiple potential coordination sites, namely the nitrogen atoms of the imidazole (B134444) ring and the oxygen and nitrogen atoms of the amide group, makes this compound a promising candidate for the construction of sophisticated coordination compounds.

Synthesis and Characterization of Metal-Organic Frameworks (MOFs) or Coordination Polymers

Table 1: Representative Conditions for MOF Synthesis with Imidazole-Containing Ligands

Metal Salt Ligand Type Solvent Temperature (°C) Resulting Structure
Cu(NO₃)₂·3H₂O 4-Imidazole-carboxylate CH₃CN/H₂O 80 3D Framework acs.org
Cd(NO₃)₂·4H₂O 4-Imidazole-carboxylate Methanol/H₂O Room Temp 1D Chain acs.org
Zn(NO₃)₂·6H₂O 1,4-di(1H-imidazol-4-yl)benzene DMF/H₂O 100 3D Porous Framework

Investigation of Binding Modes and Coordination Geometries

The coordination of this compound to metal ions is expected to be dominated by the imidazole ring, which typically binds through its more basic imine nitrogen (N3). wikipedia.org This interaction is a common feature in a vast array of transition metal-imidazole complexes. wikipedia.org The flexible propyl chain allows the ligand to adopt various conformations to accommodate the coordination preferences of different metal ions. The benzamide (B126) portion of the molecule offers additional potential binding sites. Coordination could occur through the carbonyl oxygen or, less commonly, the amide nitrogen. researchgate.net The specific binding mode would likely depend on the nature of the metal ion, the reaction conditions, and the presence of other coordinating species. For instance, hard metal ions may favor coordination with the oxygen atom of the amide, while softer metals might interact with the nitrogen. The resulting coordination geometries could range from tetrahedral and square planar to octahedral, depending on the coordination number of the metal center. wikipedia.org

Spectroscopic and Magnetic Properties of Metal Complexes

The formation of metal complexes with this compound can be readily monitored and characterized by various spectroscopic techniques.

Infrared (IR) Spectroscopy: Coordination of the imidazole ring to a metal ion is expected to cause shifts in the C=N and C=C stretching vibrations of the ring. Similarly, if the amide group is involved in coordination, the C=O and N-H stretching frequencies will be altered. qu.edu.iqrdd.edu.iq

UV-Visible Spectroscopy: The electronic spectra of the complexes will be influenced by the d-orbital splitting of the metal center, which is determined by the ligand field. Transitions involving the metal d-orbitals and charge-transfer bands between the metal and the ligand would provide insights into the coordination environment. rdd.edu.iqresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the case of diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure upon coordination. For paramagnetic complexes, the NMR signals will be significantly shifted and broadened, but these shifts can provide valuable information about the electronic structure and magnetic properties of the complex. acs.org

The magnetic properties of metal complexes derived from this ligand will be dictated by the electronic configuration of the metal ion and the strength of the ligand field. Depending on the number of unpaired electrons, the complexes can be either paramagnetic (attracted to a magnetic field) or diamagnetic (repelled by a magnetic field). libretexts.orglibretexts.orguomustansiriyah.edu.iq The magnetic susceptibility of these complexes can be measured to determine the effective magnetic moment, which provides information about the number of unpaired electrons and the spin state of the metal center. uomustansiriyah.edu.iqnih.gov

Table 2: Expected Spectroscopic Shifts Upon Coordination

Spectroscopic Technique Functional Group Expected Shift
IR Imidazole C=N Shift to higher or lower frequency
IR Amide C=O Shift to lower frequency upon O-coordination
UV-Vis Metal d-orbitals Appearance of d-d transition bands

Catalytic Applications: Evaluation as an Organocatalyst or Ligand in Metal-Catalyzed Reactions

The presence of both a nucleophilic/basic imidazole moiety and a potentially coordinating benzamide group suggests that this compound could find applications in catalysis.

Exploration in Asymmetric Catalysis

Chiral ligands are crucial for enantioselective synthesis. While the parent molecule is achiral, it can be functionalized to introduce chirality, for example, by modifying the propyl chain or the benzamide ring. Imidazole-containing chiral ligands have proven to be effective in a variety of asymmetric transformations. acs.orgnih.govnih.gov For instance, chiral biaryl P,N-ligands incorporating an imidazole moiety have shown exceptional performance in enantioselective A³-coupling reactions. acs.org The imidazole nitrogen can act as a coordinating atom to a metal center, while the chiral backbone induces stereoselectivity in the catalytic reaction. Therefore, chiral derivatives of this compound could serve as valuable ligands in asymmetric catalysis.

Development of Heterogeneous Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports is a key strategy for developing recyclable and more sustainable catalytic systems. Imidazole-functionalized materials are often used as supports for metal nanoparticles, leading to highly efficient heterogeneous catalysts. frontiersin.orgresearchgate.netmdpi.comnih.gov this compound could be grafted onto a solid support, such as silica (B1680970) or a polymer, through its benzamide group. The pendant imidazole groups would then be available to coordinate with metal precursors, leading to the formation of supported metal catalysts. These materials could be applied in a range of catalytic reactions, such as cross-coupling reactions, hydrogenations, and oxidations, with the advantage of easy separation and reuse of the catalyst.

Material Science Applications6.3.1. Integration into Polymeric Materials and Covalent Organic Frameworks (COFs)6.3.2. Role in Organic Electronic Materials or Sensors (e.g., photoactive properties)6.3.3. Self-Assembly into Supramolecular Architectures for Material Science

Currently, there is no public domain research that details the use of this compound as a monomer or functional component in the synthesis of polymers or Covalent Organic Frameworks (COFs). COFs are a class of porous, crystalline polymers with potential applications in gas storage, catalysis, and electronics. The imidazole and nitrobenzamide moieties of the compound could theoretically offer functionalities for creating such structured materials, but no studies have been found to confirm this.

Similarly, the exploration of this compound in the context of organic electronic materials or sensors has not been documented. The presence of aromatic and heterocyclic rings, along with the electron-withdrawing nitro group, suggests potential for photoactive or electrochemical properties. However, without experimental data, any discussion of its role in these applications would be purely speculative.

Finally, the capacity of this compound to self-assemble into supramolecular architectures for material science applications is also an unresearched area. The potential for hydrogen bonding via the amide and imidazole groups, as well as π-π stacking interactions from the aromatic rings, could drive the formation of ordered structures. Yet, no studies have been published that characterize these potential non-covalent interactions or the resulting supramolecular assemblies.

Future Directions and Advanced Research Perspectives for N 3 1h Imidazol 1 Yl Propyl 3 Nitrobenzamide

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While traditional methods for synthesizing N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide rely on established amide coupling reactions, future research will likely focus on developing more efficient, selective, and sustainable synthetic protocols. Modern synthetic chemistry is moving towards greener and more atom-economical processes.

Key future directions include:

Continuous-Flow Synthesis: Shifting from batch processing to continuous-flow systems can offer significant advantages, including improved reaction control, enhanced safety for handling reactive intermediates, and easier scalability. researchgate.net For the synthesis of this compound, a flow chemistry approach could streamline the coupling of the imidazole-propylamine precursor with a 3-nitrobenzoyl derivative, potentially increasing yield and purity while reducing reaction times. researchgate.net

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forming chemical bonds under mild conditions. nih.gov Future research could explore the photocatalytic synthesis of the amide bond in this compound. acs.orgresearchgate.net This could involve the oxidative coupling of an aldehyde with the amine precursor, offering an alternative to traditional coupling reagents and potentially improving the environmental footprint of the synthesis. acs.orgnih.gov

Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, offer an eco-friendly alternative to traditional solvent-based syntheses. mdpi.com Investigating the mechanosynthesis of this compound could lead to a more sustainable production method with reduced waste. mdpi.com

Table 1: Comparison of Potential Synthetic Methodologies
MethodologyPotential Advantages for Synthesizing this compoundKey Research Focus
Continuous-Flow SynthesisImproved safety, scalability, higher yields, and purity. researchgate.netOptimization of reactor design, flow rates, and temperature.
Visible-Light PhotocatalysisMild reaction conditions, high selectivity, use of sustainable energy sources. nih.govacs.orgDevelopment of suitable photocatalysts and reaction conditions. researchgate.net
MechanochemistrySolvent-free, reduced waste, energy efficiency. mdpi.comScreening of reaction conditions and grinding parameters.

Advanced Characterization Techniques: Solid-State NMR, Cryo-Electron Microscopy for Complex Structures

A deep understanding of the solid-state properties of this compound is crucial for its potential applications. Future research will leverage advanced characterization techniques to gain unprecedented insight into its structure and dynamics.

Solid-State NMR (SSNMR): SSNMR is a powerful, non-destructive technique for characterizing the structure, polymorphism, and dynamics of pharmaceutical solids. europeanpharmaceuticalreview.comrsc.orgbruker.com Future SSNMR studies on this compound could elucidate its crystalline forms, identify any amorphous content, and probe intermolecular interactions within its crystal lattice. insidescientific.com This information is vital for understanding its physical stability and properties.

Cryo-Electron Microscopy (Cryo-EM): Recent advancements in cryo-EM, particularly microcrystal electron diffraction (MicroED), have made it a revolutionary technique for determining the atomic-resolution structures of small molecules from nanocrystals. acs.orgspringernature.comwiley.com This method is significantly faster than traditional X-ray crystallography and requires only minute amounts of powdered sample. nih.govnih.gov Applying MicroED to this compound could provide rapid and unambiguous structural determination, even when large, high-quality single crystals cannot be grown. acs.org This would be particularly valuable for characterizing different polymorphs or co-crystals.

Application of Machine Learning and AI in Predictive Chemical Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and molecular design. rsc.org For this compound and its derivatives, these computational tools can accelerate discovery and optimization cycles.

Predictive Synthesis: ML models can be trained on vast reaction databases to predict the outcomes of chemical reactions, including yields and optimal conditions. acs.orgresearchgate.net Future research could develop specific ML models for the amide coupling reaction used to synthesize this compound. aiche.orgnih.gov Such models could significantly reduce the amount of empirical screening required, saving time and resources. aiche.org

De Novo Molecular Design: Generative AI models can design novel molecules with desired properties. By learning from the structural features of known bioactive imidazole (B134444) and nitrobenzamide compounds, AI could generate new derivatives of this compound with potentially enhanced biological activities or material properties.

Table 2: Potential AI and Machine Learning Applications
Application AreaObjectivePotential Impact
Reaction Yield PredictionTo accurately predict the yield of the amide bond formation. rsc.orgaiche.orgAccelerated optimization of synthetic routes.
Generative Molecular DesignTo design novel derivatives with optimized properties.Faster discovery of new lead compounds for various applications.
Retrosynthesis PlanningTo identify novel and efficient synthetic pathways. acs.orgInnovation in synthetic strategy and accessibility of complex analogues.

Exploration in Emerging Fields of Chemical Science: Quantum Computing in Molecular Design, Advanced Soft Matter

The unique electronic and structural features of this compound make it an interesting candidate for exploration in cutting-edge areas of chemical science.

Quantum Computing in Molecular Design: Quantum computing promises to overcome the limitations of classical computers in simulating complex molecular systems. imperial.ac.uksagescience.org Quantum algorithms could be used to perform highly accurate calculations of the electronic structure and properties of this compound. researchgate.net This would enable a deeper understanding of its reactivity, molecular interactions, and potential binding affinities to biological targets with unprecedented precision, accelerating drug discovery and materials design. weforum.orgarxiv.org

Advanced Soft Matter: The imidazole and nitroaromatic moieties are known to be components of functional materials. Imidazole derivatives are used in the synthesis of materials for organic light-emitting diodes (OLEDs) due to their electronic properties. tandfonline.com The polar nature of the nitrobenzamide part combined with the versatile coordination chemistry of the imidazole ring could be exploited in the design of novel liquid crystals, gels, or functional polymers. Future research could explore the incorporation of this compound as a building block in supramolecular assemblies or advanced soft materials.

Synergistic Research with Other Functional Scaffolds for Multi-Functional Chemical Systems

The modular nature of this compound, containing distinct imidazole and nitrobenzamide units, makes it an ideal platform for creating multi-functional chemical systems.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atoms in the imidazole ring are excellent ligands for metal ions. mdpi.com This property could be harnessed to incorporate this compound as a linker in the synthesis of novel MOFs or coordination polymers. The nitro group could then be further functionalized or used to tune the electronic properties of the resulting material.

Hybrid Molecules: Future synthetic efforts could focus on covalently linking this compound to other pharmacophores or functional moieties to create hybrid molecules with synergistic or multiple functionalities. nih.gov For example, combining it with a known anticancer scaffold could lead to a dual-action therapeutic agent. The imidazole core is a well-known component in a wide range of bioactive compounds, making this a promising avenue for medicinal chemistry research. nih.govnih.gov

Supramolecular Chemistry: The ability of the imidazole ring to participate in hydrogen bonding and coordinate with metal ions makes it a valuable component in supramolecular chemistry. mdpi.commdpi.com Research could explore the self-assembly of this compound into higher-order structures, potentially leading to new materials with interesting properties.

Q & A

Q. What are the standard synthetic routes for N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 3-nitrobenzoic acid derivatives with 3-(1H-imidazol-1-yl)propan-1-amine. A common approach is to activate the carboxylic acid group using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous DMF or THF under nitrogen. For example, analogs such as SKL 2001 (a Wnt agonist) were synthesized via amide bond formation between isoxazole-3-carboxylic acid and 3-(imidazol-1-yl)propylamine in dichloromethane with triethylamine as a base . Optimization includes monitoring reaction progress via TLC or LC-MS, adjusting stoichiometry (1.2:1 amine-to-acid ratio), and purifying via column chromatography (silica gel, 5% MeOH in CH₂Cl₂). Yield improvements (e.g., 60–80%) are achieved by refluxing at 60°C for 12–24 hours .

Q. How is the structural characterization of this compound performed using crystallography?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation from ethanol/water mixtures. Data collection is performed at low temperatures (e.g., 180 K) using Mo-Kα radiation (λ = 0.71073 Å). Structure solution uses direct methods (SHELXS), and refinement employs SHELXL with full-matrix least-squares on . Key parameters include R₁ < 0.05 for high-quality data and hydrogen bonding analysis (e.g., imidazole N–H⋯O interactions). ORTEP-3 is used for graphical representation . For non-crystalline samples, ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) and high-resolution mass spectrometry (HRMS) validate molecular identity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental data for this compound’s conformation?

Methodological Answer: Discrepancies often arise in imidazole ring orientation or nitro group planarity. To address this:

  • Perform DFT calculations (B3LYP/6-31G* level) to predict stable conformers and compare with SCXRD torsion angles .
  • Use variable-temperature NMR to detect dynamic effects (e.g., restricted rotation of the nitro group).
  • Validate hydrogen-bonding networks via IR spectroscopy (stretching frequencies for N–H and C=O) .
  • If computational results deviate, re-examine crystallographic refinement parameters (e.g., thermal displacement ellipsoids) or consider solvent effects in simulations .

Q. What strategies are employed to evaluate the biological activity of this compound in Wnt/β-catenin signaling pathways?

Methodological Answer:

  • Luciferase Reporter Assays: Transfect HEK293T cells with a TCF/LEF-responsive luciferase construct. Treat with 10–50 µM compound and measure luminescence (normalized to Renilla). SKL 2001, a structural analog, showed EC₅₀ = 2.1 µM .
  • Western Blotting: Assess β-catenin stabilization in cytoplasmic fractions (antibodies against non-phosphorylated β-catenin).
  • Co-Crystallization Studies: Resolve binding modes with Frizzled receptors using cryo-EM or X-ray diffraction .
  • SAR Analysis: Modify the nitro group to electron-withdrawing substituents (e.g., CF₃) and test activity to establish pharmacophore requirements .

Q. How can thermal stability and aggregation behavior of this compound be analyzed for polymer applications?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Measure glass transition (T₉) and decomposition temperatures (heating rate 10°C/min under N₂). Polymeric analogs (e.g., polyacrylamide derivatives) show T₉ = 29–48°C .
  • Dynamic Light Scattering (DLS): Analyze aggregation in aqueous buffers (pH 6–8) to determine critical micelle concentration (CMC).
  • FT-IR Temperature Studies: Monitor shifts in amide I bands (1600–1700 cm⁻¹) to detect conformational changes during heating .

Data Analysis and Optimization

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?

Methodological Answer:

  • Nonlinear Regression: Fit data to a four-parameter logistic model (IC₅₀ = [Inhibitor] at 50% response) using software like GraphPad Prism.
  • ANOVA with Tukey’s Post Hoc Test: Compare means across multiple concentrations (e.g., 1–100 µM).
  • Hill Slope Analysis: Determine cooperativity (slope >1 suggests positive allosteric modulation) .

Q. How can researchers optimize solvent systems for HPLC purification of this compound?

Methodological Answer:

  • Scouting Runs: Test gradients (5–95% acetonitrile in H₂O + 0.1% TFA) on a C18 column (4.6 × 250 mm, 5 µm).
  • pKa Adjustment: The imidazole group (pKa ≈ 6.8) requires mobile phase pH < 4 to protonate and reduce tailing.
  • Ion-Pairing Agents: Use 10 mM ammonium acetate (pH 4.5) for better peak symmetry. Retention time typically 8–12 minutes .

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